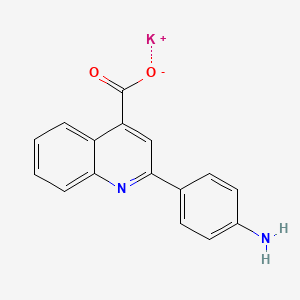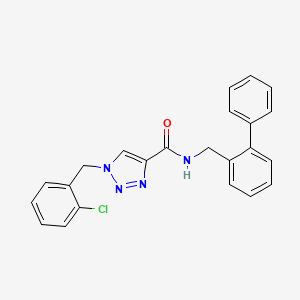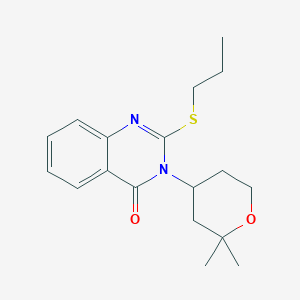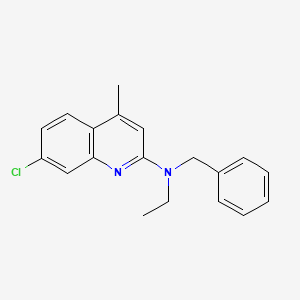
potassium 2-(4-aminophenyl)-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2-(4-aminophenyl)-4-quinolinecarboxylate, also known as Potassium 4-Quinolinecarboxylate or Potassium Quinoline-4-Carboxylate, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potassium salt of 4-quinolinecarboxylic acid, which is a heterocyclic aromatic compound. Potassium 2-(4-aminophenyl)-4-quinolinecarboxylate is a white or off-white powder that is soluble in water and has a molecular formula of C16H11KN2O2.
作用機序
Potassium 2-(4-aminophenyl)-4-quinolinecarboxylate 2-(4-aminophenyl)-4-quinolinecarboxylate acts as a fluorescent probe by binding to biological molecules and emitting light when excited by a light source. The mechanism of binding is based on the interaction between the quinoline ring and the target molecule. The fluorescence intensity and wavelength can be modulated by changing the environment of the probe, such as pH, temperature, or the presence of other molecules.
Biochemical and Physiological Effects:
potassium 2-(4-aminophenyl)-4-quinolinecarboxylate 2-(4-aminophenyl)-4-quinolinecarboxylate is a non-toxic compound that does not have any known physiological effects on living organisms. It has been used in vitro to study the behavior of biological molecules in various conditions, but it has not been tested in vivo.
実験室実験の利点と制限
The advantages of using potassium 2-(4-aminophenyl)-4-quinolinecarboxylate 2-(4-aminophenyl)-4-quinolinecarboxylate in lab experiments are its high sensitivity, specificity, and compatibility with common fluorescent microscopy systems. It is also a relatively inexpensive compound that can be easily synthesized in the lab. However, it has some limitations such as its limited photostability, which can affect the accuracy of the results over time. It also has a relatively low extinction coefficient, which can limit its detection sensitivity in some applications.
将来の方向性
There are several future directions for the use of potassium 2-(4-aminophenyl)-4-quinolinecarboxylate 2-(4-aminophenyl)-4-quinolinecarboxylate in scientific research. One direction is to improve its photostability and detection sensitivity by modifying its chemical structure. Another direction is to explore its potential applications in vivo, such as imaging of tumors or other diseases. Additionally, it can be used in combination with other fluorescent probes to study complex biological systems. Finally, it can be used as a tool for drug discovery by screening for compounds that interact with specific biological molecules.
合成法
Potassium 2-(4-aminophenyl)-4-quinolinecarboxylate 2-(4-aminophenyl)-4-quinolinecarboxylate can be synthesized by reacting 4-aminophenyl-2-quinolinecarboxylic acid with potassium hydroxide. The reaction takes place in an aqueous solution and the product is obtained by precipitation and filtration. The yield of the product can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
科学的研究の応用
Potassium 2-(4-aminophenyl)-4-quinolinecarboxylate 2-(4-aminophenyl)-4-quinolinecarboxylate has been widely used in scientific research as a fluorescent probe for detecting and imaging biological molecules such as proteins, nucleic acids, and lipids. This compound has a high quantum yield and excitation/emission wavelengths that are compatible with common fluorescent microscopy systems. It has been used to study protein-protein interactions, gene expression, and intracellular signaling pathways.
特性
IUPAC Name |
potassium;2-(4-aminophenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2.K/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15;/h1-9H,17H2,(H,19,20);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHADYFNQMBJNG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11KN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5549863 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4928562.png)

![(3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928573.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B4928576.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol](/img/structure/B4928581.png)
![N~1~-allyl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928593.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B4928599.png)


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4928640.png)
![ethyl 2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928644.png)
![2,6-di-tert-butyl-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4928650.png)

